1-Chloro-2,2,3-trifluoropropane

Description

Significance of Fluorinated Propanes in Contemporary Chemical Research

Fluorinated propanes are of considerable interest in various fields of chemical research. The introduction of fluorine atoms into a propane (B168953) backbone can dramatically alter its properties, leading to applications in materials science, pharmaceuticals, and as refrigerants. nih.gov The strong carbon-fluorine bond imparts thermal stability and can influence the molecule's reactivity and biological activity. Research in this area is driven by the need for new materials with specific properties and the ongoing search for more environmentally benign chemical solutions. propane.compnas.org

Nomenclature and Isomerism of Chlorotrifluoropropanes (e.g., HCFC-253ca)

The nomenclature of chlorotrifluoropropanes follows the standardized system for halogenated alkanes. The position of the chlorine and fluorine atoms on the three-carbon propane chain is designated by numbers. Isomerism is a key feature of chlorotrifluoropropanes, as the atoms can be arranged in various ways to form different structural isomers, each with unique properties. youtube.comyoutube.comyoutube.com

1-Chloro-2,2,3-trifluoropropane is designated as HCFC-253ca . The "2" in the "200" series of the refrigerant numbering system indicates a three-carbon alkane. The subsequent digits provide information about the number and type of halogen substituents.

It is crucial to distinguish HCFC-253ca from its isomers, which have the same chemical formula (C₃H₄ClF₃) but different arrangements of atoms. For example, 1-chloro-3,3,3-trifluoropropane is known as HCFC-253fb . Other isomers include 2-chloro-1,1,1-trifluoropropane (HCFC-253db) and 3-chloro-1,1,2-trifluoropropane . epa.gov The specific placement of the halogen atoms significantly influences the molecule's physical and chemical behavior.

A study on the conformational analysis of 1-chloro-2-fluoropropane highlights the importance of the spatial arrangement of atoms on the stability of such molecules, a principle that also applies to this compound. chegg.com

Historical Development and Research Drivers for Hydrochlorofluorocarbon (HCFC) Alternatives

The development of hydrochlorofluorocarbons (HCFCs) was a direct response to the environmental damage caused by their predecessors, chlorofluorocarbons (CFCs). In the 1930s, CFCs were introduced as revolutionary non-flammable and non-toxic refrigerants. irpros.comcmsnextech.comgoodmanmfg.com However, by the 1970s, scientific evidence revealed that CFCs were depleting the Earth's ozone layer. irpros.com This led to the signing of the Montreal Protocol in 1987, an international treaty mandating the phase-out of ozone-depleting substances. irpros.com

HCFCs, which have a lower ozone depletion potential (ODP) than CFCs, were introduced as transitional substitutes to facilitate the move away from CFCs. irpros.com However, HCFCs themselves are also ozone-depleting substances and potent greenhouse gases, leading to subsequent amendments to the Montreal Protocol to phase out their production and consumption. fexa.iomankogold.comenvironmentalsafetyupdate.com This has driven extensive research into developing new generations of refrigerants and other halogenated compounds with minimal environmental impact, such as hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs). irpros.comcmsnextech.com The research into compounds like this compound is situated within this ongoing effort to find effective and environmentally acceptable alternatives.

Detailed Research Findings

While research on many HCFCs is extensive, detailed findings specifically for this compound (HCFC-253ca) are more limited in the public domain. However, some key data points and a preparative method have been reported.

A 1993 paper by Arimura et al. in Chemistry Letters describes a novel method for the synthesis of this compound. The method involves the reaction of allene (B1206475) with chlorine monofluoride. nih.gov Unfortunately, detailed experimental parameters from the full paper are not widely accessible.

Other research has focused on the environmental properties of HCFC-253ca. It has a reported global atmospheric lifetime of 4.23 years and an Ozone Depletion Potential (ODP) of 0.018.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| HCFC Designation | HCFC-253ca |

| CAS Number | 56758-54-4 |

| Molecular Formula | C₃H₄ClF₃ |

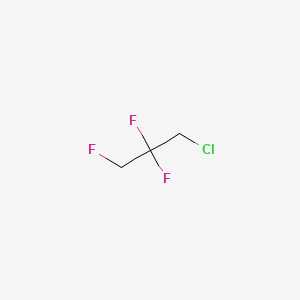

Structure

3D Structure

Properties

CAS No. |

56758-54-4 |

|---|---|

Molecular Formula |

C3H4ClF3 |

Molecular Weight |

132.51 g/mol |

IUPAC Name |

1-chloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H4ClF3/c4-1-3(6,7)2-5/h1-2H2 |

InChI Key |

XRYQBEKUOAMYRG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)(F)F)F |

Origin of Product |

United States |

Computational and Theoretical Chemistry of 1 Chloro 2,2,3 Trifluoropropane

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 1-Chloro-2,2,3-trifluoropropane and its energetic properties. These methods, rooted in quantum mechanics, can predict molecular geometries, rotational barriers, and the relative energies of different conformers.

Detailed research findings on similar small halogenated alkanes demonstrate the power of these methods. For instance, studies on related molecules like 1,1,1-trifluoro-2-propanol (B1217171) have utilized microwave spectroscopy alongside quantum chemical calculations at levels of theory such as MP2/cc-pVTZ and B3LYP/6-311++G** to identify the most stable conformers. nih.gov For this compound, similar computational approaches would be employed. A systematic conformational search would be performed by rotating around the C-C single bonds. For each starting conformation, a geometry optimization would be carried out to find the nearest local energy minimum.

The primary rotational isomers (conformers) of this compound arise from rotation about the C1-C2 and C2-C3 bonds. The relative energies of these conformers are influenced by a combination of steric hindrance between the chlorine, fluorine, and hydrogen atoms, as well as electrostatic interactions (dipole-dipole and gauche effects). High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods with extensive basis sets (e.g., aug-cc-pVTZ), are required to accurately capture these subtle energetic differences. nih.gov

The expected outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles for each stable conformer. Furthermore, the calculations provide the relative energies (ΔE) and Gibbs free energies (ΔG) to determine the population of each conformer at a given temperature using the Boltzmann distribution.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Related Halogenated Propane (B168953)

| Property | Value | Method/Basis Set |

| Rotational Barrier (C-C) | 3.12 ± 0.2 kcal mol⁻¹ | CCSD/cc-pVDZ |

| Enthalpy Difference (Trans vs. Gauche) | 1.04 ± 0.11 kJ/mol | MP2(full)/aug-cc-pVTZ |

This table presents example data from studies on similar molecules like n-propylthiol and ethyldichlorophosphine (B73763) to illustrate the type of information obtained from quantum chemical calculations. nih.govnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving halogenated propanes. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. rsc.org For this compound, DFT can be applied to predict its reactivity, such as its atmospheric degradation pathways or its role in synthetic chemical processes.

A key application of DFT is in studying reaction pathways, for example, the reaction of this compound with hydroxyl (•OH) radicals, a primary oxidant in the troposphere. DFT calculations can map out the entire reaction coordinate, identifying transition states (TS) and intermediates. By calculating the activation energies (energy barriers) for different possible reaction channels (e.g., hydrogen abstraction from different carbon atoms), the most favorable reaction pathway can be determined. researchgate.net

For instance, in the reaction with •OH, hydrogen can be abstracted from the C1, C2, or C3 positions. DFT calculations would involve optimizing the geometries of the reactants, the pre-reaction complex, the transition states for each abstraction pathway, and the products. The energy profile obtained from these calculations reveals the kinetics and thermodynamics of the reaction. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used for such investigations. nih.gov

The results can also elucidate the regioselectivity of reactions. For example, in a dehydrochlorination reaction, DFT can predict whether the elimination of HCl is favored to form different isomeric trifluoropropenes.

Table 2: Illustrative DFT Calculated Activation Energies for Propane Reactions

| Reaction Step | Activation Energy (kJ/mol) | DFT Functional |

| C-H bond scission (methyl group) | Varies by catalyst | BEEF-vdW |

| C-H bond scission (methylene group) | Varies by catalyst | BEEF-vdW |

| Hydroxyl coupling to form water | 238.17 | B3LYP-D3 |

This table shows example activation energies for propane reactions on catalytic surfaces, demonstrating the type of data generated by DFT studies to compare different reaction pathways. rsc.orgdtu.dk

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and reactivity of the molecule in various environments (e.g., gas phase, solution). researchgate.net

In the context of conformational analysis, MD simulations can reveal the dynamic equilibrium between different rotational isomers. nih.gov The simulation trajectory provides information on the population of each conformer and the rates of interconversion between them. This is particularly useful for understanding how the flexibility of the molecule influences its physical and chemical properties. For fluorinated alkanes, MD simulations have shown that fluorine substitution has a profound impact on molecular conformation. nih.govacs.orgnih.gov

MD simulations are also employed to study reactivity. By simulating the molecule in the presence of other reactants, one can observe the initial steps of a chemical reaction, such as the formation of reactant complexes and the influence of the solvent on the reaction pathway. For example, simulating this compound in a box of water molecules can provide insights into its hydrolysis, a key environmental degradation process.

The accuracy of MD simulations heavily depends on the quality of the force field used to describe the interactions between atoms. For halogenated hydrocarbons, specialized force fields that accurately account for polarization effects and non-bonded interactions are necessary.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netrsc.org These models establish a mathematical relationship between calculated molecular descriptors and an experimental property. For fluorinated compounds like this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and enthalpy of vaporization, which are crucial for engineering and environmental applications. nih.govresearchgate.net

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the target property is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the property of interest. researchgate.netnih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For a compound like this compound, a validated QSPR model for halogenated hydrocarbons could predict its properties even if they have not been experimentally measured. nist.gov

Table 3: Example of Descriptors Used in QSPR Models for Halocarbons

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Halogen Atoms |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies |

Molecular Similarity Analyses and Predictive Models for Halogenated Alkanes

Molecular similarity analysis is a concept central to chemoinformatics and is used to group compounds based on their structural or physicochemical resemblances. valencelabs.comnih.gov This approach is foundational for building predictive models, including read-across and quantitative structure-activity relationship (QSAR) models. For halogenated alkanes, similarity analysis can be used to estimate the properties or biological activities of a data-poor compound like this compound based on data from well-characterized, structurally similar molecules. nih.govarxiv.org

The similarity between two molecules is quantified using a similarity index, which is calculated based on their molecular fingerprints or descriptors. Common fingerprints include Extended-Connectivity Fingerprints (ECFPs) and MACCS keys, while the Tanimoto coefficient is a widely used similarity metric. github.ionih.gov

Once a group of structurally similar compounds with known data is identified, predictive models can be employed. For example, in a read-across approach, the property of the target compound is estimated by averaging the properties of its nearest neighbors. More sophisticated models, often employing machine learning, can learn the relationship between structural features and the property within a chemical class, leading to more accurate predictions. mdpi.com These methods are valuable for screening large libraries of compounds and for regulatory purposes where experimental data may be lacking. nih.gov

Analytical and Spectroscopic Characterization of 1 Chloro 2,2,3 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 1-chloro-2,2,3-trifluoropropane by providing information about the chemical environment of the hydrogen (¹H) and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The presence of adjacent fluorine atoms will cause splitting of the proton signals, providing valuable connectivity information. For a related compound, 1-chloropropane (B146392), the proton signals appear in a 3:2:2 ratio, corresponding to the three distinct proton environments. docbrown.info In this compound, the protons on the carbon bearing the chlorine atom and the protons on the adjacent carbon will have unique chemical shifts due to the influence of the electronegative halogen atoms. The chemical shifts are anticipated to be in the downfield region, typically between 3.0 and 5.0 ppm, due to the deshielding effect of the chlorine and fluorine atoms. youtube.comdocbrown.info The spin-spin coupling between the hydrogen and fluorine nuclei (J-coupling) will result in complex splitting patterns, which can be analyzed to confirm the molecular structure.

¹⁹F NMR Spectroscopy:

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show signals for the different fluorine environments. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For instance, in similar fluorinated propanes, the chemical shifts can vary significantly based on the substitution pattern. researchgate.net The coupling between non-equivalent fluorine atoms and between fluorine and hydrogen atoms provides crucial data for structural assignment. For example, in 3-chloro-1,1,1-trifluoropropane (B1584253), ¹⁹F NMR spectral data is well-documented. nih.gov

| Nucleus | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H | 3.0 - 5.0 | Complex multiplets due to H-F and H-H coupling |

| ¹⁹F | Varies based on position | Multiplets due to F-F and F-H coupling |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification. The choice of the GC column is critical; for chlorinated hydrocarbons, columns with varying polarities are used to achieve optimal separation. epa.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-C, C-Cl, and C-F bonds. For example, the mass spectrum of the related compound 3-chloro-1,1,1-trifluoropropane shows a prominent molecular ion peak and other specific fragments. nist.govnist.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further confirming the presence of a chlorine atom in the molecule. This technique is also highly effective for assessing the purity of a sample by detecting and identifying any impurities present.

| Analytical Parameter | Expected Observation |

| GC Retention Time | Dependent on column and conditions, but characteristic for the compound. |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. |

| Chlorine Isotope Pattern | Presence of M+ and M+2 peaks in a ~3:1 ratio. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-Cl stretching vibrations typically appear in the region of 600-800 cm⁻¹. docbrown.info The C-F stretching vibrations are found at higher wavenumbers, generally in the 1000-1400 cm⁻¹ region, and are usually very strong. The exact positions of these bands can provide further structural information. For instance, the IR spectrum of 1-chloropropane shows a characteristic C-Cl stretch. docbrown.info Additionally, C-H stretching and bending vibrations from the propane (B168953) backbone would be observed in their respective characteristic regions (~2850-3000 cm⁻¹ and ~1350-1470 cm⁻¹).

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Alkyl Halide | C-Cl | 600 - 800 |

| Fluoroalkane | C-F | 1000 - 1400 (strong) |

| Alkane | C-H (stretch) | 2850 - 3000 |

| Alkane | C-H (bend) | 1350 - 1470 |

Advanced Chromatographic Methods for Fluorinated Hydrocarbon Analysis (e.g., Retention Indices)

For complex mixtures of halogenated hydrocarbons, advanced chromatographic techniques are often employed to achieve better separation and more reliable identification. The use of retention indices, such as the Kovats retention index, provides a standardized measure of a compound's retention behavior, which is less dependent on the specific experimental conditions than the absolute retention time. nih.gov

The retention index relates the retention time of the analyte to the retention times of a series of n-alkane standards. This method allows for inter-laboratory comparison of data and is a powerful tool for the identification of isomers and closely related compounds. For chlorinated alkanes, the molecular connectivity model has been shown to successfully predict retention indices on both polar and non-polar stationary phases. nih.gov The application of such methods to this compound would enable its precise identification in complex environmental or industrial samples. The polarity and volatility of fluorinated compounds also make them suitable for analysis by various modes of liquid chromatography, sometimes offering alternative selectivity to GC. nih.gov

Development of Novel Analytical Approaches for Organic Fluorinated Compounds

The increasing interest in organic fluorinated compounds, driven by their diverse applications and environmental persistence, has spurred the development of novel analytical methodologies. These approaches aim to improve sensitivity, selectivity, and the scope of detectable compounds.

One area of development is in the use of alternative ionization techniques in mass spectrometry. While electron ionization is standard for GC-MS, chemical ionization (CI) can provide softer ionization, leading to a more abundant molecular ion and less fragmentation, which can be advantageous for structural confirmation. nih.gov

Furthermore, multidimensional gas chromatography (GCxGC) offers significantly enhanced resolving power for complex mixtures of isomers, which is often a challenge in the analysis of halogenated hydrocarbons. In the broader field of fluorinated compound analysis, techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are becoming more prevalent, especially for less volatile or thermally labile compounds. nih.gov The development of new stationary phases for both gas and liquid chromatography continues to expand the possibilities for separating challenging mixtures of fluorinated isomers.

Environmental Chemistry and Atmospheric Fate Research of 1 Chloro 2,2,3 Trifluoropropane

Atmospheric Degradation Pathways: Hydroxyl Radical and Chlorine Atom Initiated Reactions

The atmospheric degradation of 1-Chloro-2,2,3-trifluoropropane, like other HCFCs, is primarily initiated by reaction with hydroxyl (OH) radicals in the troposphere. noaa.gov This reaction involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then undergoes further reactions with molecular oxygen, which ultimately results in the breakdown of the original compound.

The general reaction scheme is as follows: CH₂ClCF₂CHF₂ + OH → CHClCF₂CHF₂ + H₂O or CH₂ClCF₂CF₂ + H₂O

The resulting alkyl radical will then react with O₂ to form a peroxy radical (RO₂), which can then react with nitric oxide (NO) or other species in the atmosphere.

Reactions with chlorine (Cl) atoms can also contribute to the degradation of some volatile organic compounds, particularly in marine or polluted urban environments where Cl atom concentrations can be significant. researchgate.net The reaction mechanism is similar to that with OH radicals, involving hydrogen abstraction. However, for a global average, the reaction with OH radicals is the dominant loss process for HCFCs. noaa.gov

Kinetic Studies of Atmospheric Chemical Processes

Kinetic studies are essential for determining the rate at which a chemical compound will be removed from the atmosphere, which in turn determines its atmospheric lifetime. These studies typically measure the rate constant (k) of the reaction between the compound and an atmospheric oxidant like the OH radical. Common experimental techniques include flash photolysis with resonance fluorescence to monitor the decay of OH radicals in the presence of the compound of interest. nist.gov

| Compound | Formula | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | CF₃CHFCHF₂ | 1.1 x 10⁻¹⁵ | noaa.gov |

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | CF₃CH₂CF₃ | 4.2 x 10⁻¹⁶ | noaa.gov |

| 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) | CF₃CF₂CH₂F | 1.1 x 10⁻¹⁵ | noaa.gov |

| 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) | CHCl₂CF₃ | 4.3 x 10⁻¹⁴ | nih.gov |

Assessment of Global Warming Potential (GWP) and Radiative Efficiency of Fluorinated Propanes

The Global Warming Potential (GWP) is a measure of the heat-trapping ability of a greenhouse gas relative to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.gov It depends on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. epa.govresearchgate.net Radiative efficiency is determined from a molecule's infrared absorption spectrum. researchgate.net

While the GWP and radiative efficiency for this compound are not available in the reviewed literature, the table below shows these values for other common HCFCs and HFCs to illustrate the range of values for these types of compounds. epa.govdcceew.gov.aulinde.com The GWP values are typically based on the 100-year time horizon from the Intergovernmental Panel on Climate Change (IPCC) assessment reports. epa.govgluckmanconsulting.com

| Compound | Atmospheric Lifetime (years) | Radiative Efficiency (W m⁻² ppb⁻¹) | GWP (100-year) | Reference |

|---|---|---|---|---|

| HCFC-22 (Chlorodifluoromethane) | 12.0 | 0.22 | 1810 | epa.govlinde.com |

| HCFC-141b (1,1-Dichloro-1-fluoroethane) | 9.3 | 0.14 | 725 | epa.gov |

| HCFC-142b (1-Chloro-1,1-difluoroethane) | 17.9 | 0.21 | 2310 | epa.gov |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | 14.0 | 0.16 | 1430 | epa.govlinde.com |

Biotransformation and Biodegradation Potential of Halogenated Propanes

The biodegradation of halogenated hydrocarbons can occur through various microbial pathways. nih.gov While specific studies on the biotransformation of this compound are lacking, research on other halogenated propanes, such as 1,2,3-trichloropropane (B165214) (TCP), provides insights into potential degradation mechanisms.

Microorganisms have been shown to degrade chlorinated hydrocarbons. nih.gov For some compounds, this can occur under aerobic conditions, often initiated by monooxygenase enzymes. nih.gov For instance, propane-oxidizing bacteria can cometabolically degrade compounds like trichloroethylene. osti.gov It is conceivable that similar pathways could degrade this compound.

Anaerobic biodegradation through reductive dechlorination is another important pathway for highly halogenated compounds. psu.edu However, many synthetic halogenated compounds are recalcitrant to biodegradation. nih.govnih.gov The presence of fluorine atoms, as in this compound, often increases the resistance of a compound to biological degradation.

Environmental Monitoring and Distribution Studies of Fluorinated Alternatives

Environmental monitoring programs track the atmospheric concentrations of various trace gases, including HCFCs and their replacements. copernicus.org These measurements are crucial for assessing the effectiveness of international agreements like the Montreal Protocol, which regulates the production and consumption of ozone-depleting substances. copernicus.org

Long-term atmospheric measurements have shown increasing concentrations of many HCFCs and their HFC replacements, although the growth rates of some major HCFCs have recently slowed or stabilized. copernicus.org For example, global mean mole fractions of HCFC-22 reached 234 pmol mol⁻¹ in 2015. copernicus.org

There are no specific environmental monitoring studies for this compound found in the reviewed literature. This is likely because it is not a widely produced or used HCFC, and its atmospheric concentrations are expected to be very low compared to major compounds like HCFC-22. copernicus.org The distribution of such a compound would be governed by its emission sources and its atmospheric lifetime. Given its expected reactivity with OH radicals, it would primarily reside in the troposphere until it is degraded.

Applications in Advanced Organic Synthesis and Materials Science Research

1-Chloro-2,2,3-trifluoropropane as a Chemical Intermediate for Complex Organic Molecules

In the field of organic synthesis, the value of a chemical is often determined by its ability to act as a building block for more complex structures. Due to its combination of reactive and stable chemical moieties, this compound holds potential as a chemical intermediate. The chlorine atom serves as a reactive site, allowing for nucleophilic substitution or other coupling reactions. This enables chemists to potentially attach the trifluoropropyl group to a larger molecular scaffold. This strategic incorporation is a key step in building complex molecules where the presence of fluorine is desired to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Introduction of Halogenated Moieties into Target Compounds via this compound

A primary application of reagents like this compound in synthetic chemistry is the introduction of halogenated moieties into target compounds. The trifluoropropyl group (–CHFCF₂CH₂–) is a specific fluorinated alkyl chain that can be installed into a molecule using this precursor. The process typically involves a reaction that cleaves the carbon-chlorine bond, forming a new bond between the propane (B168953) chain and the target molecule. This methodology is a cornerstone of fluorine chemistry, allowing for the precise placement of fluorine-containing groups to fine-tune the electronic and physical properties of the final compound.

Research on Fluorinated Propanes in the Development of Specialty Chemicals

Research into fluorinated propanes extends significantly into the realm of specialty chemicals, particularly in materials science. Scientists are exploring how incorporating fluorinated functional groups into materials can lead to novel and enhanced properties. A notable area of research is the development of advanced adsorbents for industrial gas separations.

For instance, research has focused on constructing fluorinated metal-organic frameworks (MOFs) designed to selectively capture specific gases. nih.govresearchgate.net In one study, a new fluorinated MOF, named FDMOF-2, was constructed by incorporating fluorinated functional groups into its pore structure. nih.gov This material was specifically designed to create a "propane-trap," enabling highly efficient separation of propane from propene, a critical process in the petrochemical industry. nih.govresearchgate.net The fluorinated environment within the MOF provides strong and multiple attractive interactions with propane, leading to exceptional binding affinities. nih.gov

Similarly, research published in June 2025 highlights the engineering of ultramicroporous carbon materials to separate fluorinated gases like fluorinated propylene (B89431) (C₃F₆) and fluorinated propane (C₃F₈). eurekalert.org These gases are essential in the semiconductor industry but are difficult to separate due to similar physical properties. By using CO₂ activation, scientists precisely tuned the pore sizes of the carbon material to selectively admit the smaller C₃F₆ molecules while blocking the larger C₃F₈, achieving the ultra-high purity (99.999%) required for microchip manufacturing. eurekalert.org

Interactive Table: Research on Fluorinated Materials for Gas Separation

| Material | Target Separation | Key Research Finding | Source Index |

|---|---|---|---|

| FDMOF-2 (Fluorinated Metal-Organic Framework) | Propane (C₃H₈) / Propene (C₃H₆) | Exhibits a record propane capture capacity (140 cm³/cm³) and high selectivity, enabling the production of polymer-grade propylene (99.99%+ purity). | nih.gov |

| PRC-15CO₂ (Phenolic Resin-Derived Carbon) | Fluorinated Propylene (C₃F₆) / Fluorinated Propane (C₃F₈) | Achieved a record C₃F₆/C₃F₈ uptake ratio of 70.48 by creating precisely tuned 6.5 Å pores that sieve the molecules. | eurekalert.org |

Exploration in the Synthesis of New Fluorinated Materials with Tailored Properties

The synthesis of new fluorinated materials with tailored properties is a direct extension of the research into specialty chemicals. The goal is to create materials where the inclusion of fluorine imparts specific, desirable characteristics. The development of the fluorinated MOF, FDMOF-2, is a prime example. nih.gov By precisely incorporating fluorinated ligands into the material's structure, researchers successfully created a robust and hydrophobic framework with a tailored pore environment, optimized for propane separation even under high humidity. nih.gov

Another significant advancement is the synthesis of fine-tuned ultramicroporous carbon materials. eurekalert.org In this work, phenolic resin-derived carbons were activated with controlled concentrations of CO₂, allowing for pore size engineering with Ångstrom-level accuracy. eurekalert.org This precise control resulted in a material capable of molecular sieving, separating fluorinated propylene from fluorinated propane with an efficiency four times greater than commercial adsorbents, demonstrating the creation of a new material with properties tailored for a specific, high-stakes industrial application. eurekalert.org

Investigation of Interactions with Biological Systems at a Molecular Level

In medicinal chemistry and chemical biology, researchers investigate how the introduction of fluorinated groups affects a molecule's interaction with biological systems, such as proteins and enzymes. While specific molecular-level interaction studies for this compound itself are not detailed in the provided search results, broader research illustrates this principle. For example, studies on fluorinated analogues of antimalarial compounds investigate how the presence and position of fluoroalkyl groups (like CF₃, CF₂H) on a core molecular structure influence its biological activity. nih.gov These investigations help to build an understanding of the structure-activity relationships, revealing how the electronic properties and conformation conferred by fluorine can enhance or diminish the binding of a molecule to its biological target.

Precursors in Pharmaceutical Compound Research (non-clinical focus)

In the non-clinical phase of pharmaceutical research, small, fluorinated molecules like this compound are valuable as potential precursors for creating libraries of new chemical entities. The aim is to systematically modify a known biologically active compound (a "lead") to improve its properties.

A 2023 study on antimalarial compounds provides a clear example of this strategy. nih.gov Researchers started with a known triazolopyrazine scaffold active against the malaria parasite and synthesized nine new fluorinated analogues by introducing different fluoroalkyl moieties (CF₃, CF₂H, and CF₂Me). nih.gov The resulting compounds were then tested for their activity against Plasmodium falciparum. The research found that substituting a hydrogen atom with CF₃ and CF₂H groups significantly reduced the antimalarial activity, while the CF₂Me group eliminated it completely. nih.gov This type of research, which uses fluorinated precursors to generate new analogues, is crucial for mapping out how structural changes affect biological function, guiding future drug design efforts long before any clinical consideration.

Interactive Table: Effect of Fluoroalkyl Substitution on Antimalarial Activity of a Triazolopyrazine Scaffold

| Scaffold | Substituent Group | Observed Effect on Antimalarial Activity | Source Index |

|---|---|---|---|

| Triazolopyrazine Series 4 | -CF₃ | Significantly reduced activity | nih.gov |

| Triazolopyrazine Series 4 | -CF₂H | Significantly reduced activity | nih.gov |

| Triazolopyrazine Series 4 | -CF₂Me | Completely abolished activity | nih.gov |

Historical and Regulatory Context in Chemical Research Pertaining to Halogenated Propanes

Research into 1-Chloro-2,2,3-trifluoropropane as a Chlorofluorocarbon (CFC) Alternative

Following the establishment of the Montreal Protocol, which mandated the phasing out of chlorofluorocarbons (CFCs) due to their destructive effect on the ozone layer, the chemical industry and academic researchers began an intensive search for viable alternatives. researchgate.netrsc.org Hydrochlorofluorocarbons (HCFCs) emerged as transitional replacements because they have a much lower ozone depletion potential (ODP) than CFCs. rsc.orgfluoridealert.org

Among the numerous compounds investigated was this compound, also known as HCFC-253ca. epa.govnoaa.gov Research into this and other fluorinated propane (B168953) derivatives was driven by the need for substances with specific thermodynamic properties suitable for applications such as refrigeration, foam blowing, and as cleaning agents. fluoridealert.orgepa.gov

Studies focused on characterizing the fundamental properties of these potential alternatives. For this compound (HCFC-253ca), key environmental properties were determined, which are crucial for assessing its suitability as a CFC replacement. noaa.gov

Table 1: Environmental Properties of this compound (HCFC-253ca)

| Property | Value |

|---|---|

| Global Atmospheric Lifetime | 4.23 years |

| Tropospheric Atmospheric Lifetime | 4.47 years |

| Stratospheric Atmospheric Lifetime | 79.3 years |

| Ozone Depletion Potential (ODP) | 0.018 |

Source: Papanastasiou et al. (2018) noaa.gov

The ODP of 0.018 for HCFC-253ca, while not zero, is significantly lower than that of the CFCs it was intended to replace, positioning it as a potentially less harmful, albeit temporary, solution. noaa.gov The research landscape during this period was characterized by the synthesis and measurement of physical and chemical properties for a wide array of fluorinated propanes and butanes to evaluate their performance and environmental impact. epa.gov However, as an HCFC, this compound was also subject to eventual phase-out under the extended regulations of the Montreal Protocol. mdpi.com

Academic Studies on the Environmental Impact of Fluorinated Alternatives

The transition away from CFCs to HCFCs and subsequently to hydrofluorocarbons (HFCs) mitigated the immediate threat to the ozone layer, as HFCs have an ODP of zero. rsc.org However, a new environmental concern emerged: the high global warming potential (GWP) of many fluorinated compounds. rsc.orgchemsec.org This has been a major focus of academic research in recent years.

Studies have investigated the atmospheric degradation of fluorinated alternatives and their ultimate environmental fate. A significant finding is that some HFCs and hydrofluoroolefins (HFOs) degrade in the atmosphere to form trifluoroacetic acid (TFA), which is a persistent substance. rsc.org The increasing environmental concentrations of TFA are a cause for concern, prompting calls to transition towards non-fluorinated alternatives where possible. researchgate.netrsc.org

The environmental persistence and potential for long-range transport of halogenated hydrocarbons are critical areas of study. For instance, research on related compounds like 1,2,3-trichloropropane (B165214) has shown that it is a persistent groundwater pollutant due to its chemical stability and resistance to biodegradation. cdc.govnih.gov While this compound is less chlorinated, studies on such compounds highlight the importance of understanding the complete lifecycle and potential for accumulation of any new chemical introduced into the environment.

The research emphasis has now largely shifted to developing fourth-generation refrigerants, such as HFOs and non-fluorinated options like propane, which offer low GWP. researchgate.netpnas.org Propane, for example, is recognized for its low climate impact in air conditioning applications compared to fluorinated alternatives. pnas.org

Regulatory Frameworks and their Influence on Research Directions for Chemical Substance Management

International agreements and national regulations have been the primary drivers of research and development in the field of halogenated hydrocarbons. The 1987 Montreal Protocol and its subsequent amendments created a mandatory, phased-out schedule for ozone-depleting substances, which directly spurred the initial research into HCFCs, including this compound, and later HFCs. researchgate.netrsc.orgmdpi.com

In the United States, the Environmental Protection Agency (EPA) manages chemical substances under the Toxic Substances Control Act (TSCA). cornell.eduepa.gov The TSCA provides the EPA with the authority to require reporting, record-keeping, and testing of chemical substances, and to place restrictions on their use. epa.gov For example, the EPA maintains a list of regulated substances under the Risk Management Program, which includes chemicals that pose a significant hazard. epa.gov Specific halogenated propanes have been subject to significant new use rules, requiring notification to the EPA before manufacturing or importing them for new applications. cornell.edu

Similarly, the European Union has its own regulations governing fluorinated greenhouse gases and ozone-depleting substances, which align with the goals of the Montreal Protocol and subsequent climate agreements. holdings.panasonic These regulations often go further by promoting the use of alternatives with lower GWP. chemsec.org

These regulatory frameworks create a clear demand for innovation in chemical sciences. They influence research directions by:

Mandating the replacement of harmful substances: This creates a market for safer, more environmentally benign alternatives.

Requiring comprehensive data: Manufacturers must provide extensive data on the properties and potential impacts of new and existing chemicals, driving research in analytical and toxicological sciences. epa.gov

Promoting a lifecycle perspective: Increasingly, regulations require an assessment of the entire lifecycle of a chemical, from production to disposal and atmospheric degradation, pushing research beyond simple performance metrics.

The ongoing evolution of these regulations continues to shape the research and development of new chemical compounds, with a strong emphasis on sustainability and minimizing environmental impact. holdings.panasonic

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-chloro-2,2,3-trifluoropropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via chlorofluorination of allene (propadiene) using chlorine monofluoride (ClF) in the presence of cesium fluoride (CsF) as a catalyst. This reaction proceeds under controlled conditions to favor the formation of this compound (HCFC-253ca) as the major product. Key parameters include maintaining stoichiometric ratios of reagents and optimizing reaction temperature to minimize side products .

Q. How can researchers determine the physical properties (e.g., melting point, boiling point) of this compound experimentally?

- Methodological Answer : Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for determining phase-change properties. For example, NIST-curated data for structurally similar halogenated propanes (e.g., 1,1,1,2,2,3-hexachloro-3-fluoropropane) provide methodological frameworks, emphasizing calibration with reference standards and validation via peer-reviewed protocols .

Advanced Research Questions

Q. How can computational methods elucidate the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions with enzymes like DNA gyrase, a validated antimicrobial target. For instance, studies on analogous chloro-trifluoromethyl compounds demonstrate high binding affinity to active sites, with simulations requiring force-field parameterization for fluorine and chlorine atoms to account for electronegativity and steric effects .

Q. What strategies resolve contradictions in reported antimicrobial activity data for halogenated propanes?

- Methodological Answer : Discrepancies in bioactivity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from differences in membrane permeability or assay conditions. Researchers should standardize protocols (e.g., broth microdilution MIC assays) and validate results with multiple bacterial strains. For example, 1-chloro-2-isocyanatoethane derivatives showed activity against Gram-positive bacteria but not Gram-negative species, highlighting the need for structure-activity relationship (SAR) studies .

Q. Which catalytic systems enhance the utility of this compound in cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed Mizoroki–Heck reactions using Pd(OAc)₂ (2 mol%) and K₂CO₃ as a base in DMF at 200°C under microwave irradiation have been effective for synthesizing β-trifluoromethylstyrene derivatives. Catalyst screening (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₂Cl₂) and solvent optimization are critical for yield improvement in such transformations .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental stability of this compound?

- Methodological Answer : Accelerated degradation studies under UV irradiation or aqueous hydrolysis (pH 7–9) can simulate environmental conditions. Gas chromatography with electron capture detection (GC-ECD) quantifies degradation products, while quantum chemical calculations (e.g., DFT) predict reaction pathways for chlorine-fluorine bond cleavage .

Q. What analytical techniques validate the purity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For trace impurities, gas chromatography with flame ionization detection (GC-FID) paired with retention index matching against NIST databases ensures accuracy .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Safety data sheets (SDS) for analogous heptafluoropropanes recommend neutralization of spills with sodium bicarbonate and disposal via licensed hazardous waste facilities. Acute toxicity studies on similar compounds (e.g., 3-chloro-1,1,1-trifluoropropane) suggest monitoring for hepatotoxicity in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.